![molecular formula C12H15NO4S2 B2720752 (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide CAS No. 1164456-09-0](/img/structure/B2720752.png)
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide
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Overview
Description
The compound is a sulfone-based molecule, which includes a tetrahydrothiophene ring . Sulfone-based compounds are known for their high anodic stability and are often used in lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of this compound likely includes a tetrahydrothiophene ring with two oxygen atoms attached (forming a sulfone group), and a phenyl ring attached via a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For sulfone-based compounds, they generally have high boiling points and are resistant to oxidation .Scientific Research Applications
Lithium-Ion Batteries
This compound has been studied for its potential use in lithium-ion batteries . Sulfone-based electrolytes, such as this compound, have been investigated for their anodic stability. Despite their high viscosities and melting points, these solvents exhibit high anodic stability at platinum, glassy carbon, and NMC (LiNi 1/3Mn 1/3Co 1/3) electrodes. Their ionic conductivities in the presence of lithium bis-trifluoromethanesulfonimidate (LiTFSI) remain high enough to envisage their use in lithium-ion batteries .
Synthesis of Other Compounds
The compound can also be used in the synthesis of other compounds. For example, 1,1-dioxidotetrahydrothiophen-3-yl ethyl carbonate (ECSL) was obtained by reacting 3-hydroxysulfolane resulting from the reduction and oxidation of dihydrothiophen-3(2 H )-one with chloroformates .
Pharmaceutical Testing
The compound has been used in the synthesis of other compounds for pharmaceutical testing . For example, 3-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a compound that can be synthesized using this compound and is available for pharmaceutical testing .
Future Directions
properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S2/c14-18(15)8-7-12(10-18)13-19(16,17)9-6-11-4-2-1-3-5-11/h1-6,9,12-13H,7-8,10H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZWFMSWPHKQTD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide |
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